Cas no 2229629-11-0 (1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropane-1-carbonitrile)

1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropane-1-carbonitrile is a specialized organic compound featuring a benzoxazine core fused with a cyclopropane-carbonitrile moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the nitrile group enhances its versatility as an intermediate for further functionalization, while the benzoxazine scaffold contributes to its stability and potential bioactivity. The compound's rigid cyclopropane ring may confer steric constraints beneficial for selective interactions in synthesis or biological systems. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry, particularly in the development of novel heterocyclic frameworks.
1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropane-1-carbonitrile structure
2229629-11-0 structure
Product Name:1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropane-1-carbonitrile
CAS No:2229629-11-0
MF:C13H14N2O
MW:214.263062953949
CID:5853438
PubChem ID:165676441
Update Time:2025-06-13

1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropane-1-carbonitrile
    • 2229629-11-0
    • EN300-1772648
    • Inchi: 1S/C13H14N2O/c1-15-6-7-16-12-3-2-10(8-11(12)15)13(9-14)4-5-13/h2-3,8H,4-7H2,1H3
    • InChI Key: NNKGFHWFPZBXCP-UHFFFAOYSA-N
    • SMILES: O1CCN(C)C2C1=CC=C(C=2)C1(C#N)CC1

Computed Properties

  • Exact Mass: 214.110613074g/mol
  • Monoisotopic Mass: 214.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 36.3Ų

1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropane-1-carbonitrile Pricemore >>

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Additional information on 1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropane-1-carbonitrile

Research Briefing on 1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropane-1-carbonitrile (CAS: 2229629-11-0)

1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropane-1-carbonitrile (CAS: 2229629-11-0) is a novel small molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound features a unique structural motif combining a benzoxazine ring with a cyclopropane-carbonitrile moiety, which suggests potential applications in drug discovery, particularly in the modulation of biological targets such as enzymes or receptors. Recent studies have explored its synthesis, physicochemical properties, and preliminary biological activities, positioning it as a promising candidate for further investigation.

The synthesis of 1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropane-1-carbonitrile has been reported in several recent publications, highlighting efficient routes that involve key steps such as cyclopropanation and aromatic substitution. The compound's stability and solubility profiles have been characterized, with findings indicating moderate solubility in common organic solvents, which is advantageous for formulation in preclinical studies. Additionally, computational modeling studies have provided insights into its potential binding modes with biological targets, suggesting interactions with hydrophobic pockets and hydrogen-bonding residues.

Preliminary biological evaluations of this compound have focused on its activity against a panel of kinases and GPCRs, given the structural resemblance to known inhibitors of these target classes. Early results indicate selective inhibition of certain kinases involved in inflammatory pathways, with IC50 values in the low micromolar range. These findings are particularly relevant for the development of new anti-inflammatory agents, although further optimization of the compound's potency and selectivity is required. Mechanistic studies are ongoing to elucidate the precise molecular interactions responsible for its observed activities.

In addition to its potential therapeutic applications, 1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropane-1-carbonitrile has also been investigated as a chemical probe for studying biological pathways. Its ability to modulate specific protein functions makes it a valuable tool for understanding disease mechanisms and identifying new drug targets. Recent work has explored its use in cellular assays, where it has shown promising effects in modulating signaling pathways associated with cell proliferation and apoptosis.

Looking ahead, the development of derivatives and analogs of this compound is expected to be a key area of research, with the aim of improving its pharmacological properties. Structure-activity relationship (SAR) studies are currently underway to identify modifications that enhance potency, reduce off-target effects, and improve bioavailability. Furthermore, collaborations between academic and industrial researchers are likely to accelerate the translation of these findings into clinical applications, particularly in areas such as oncology and immunology.

In conclusion, 1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropane-1-carbonitrile represents a promising scaffold for drug discovery and chemical biology research. Its unique structural features, combined with encouraging preliminary data, warrant further investigation to fully exploit its therapeutic potential. Continued efforts in synthesis, biological evaluation, and mechanistic studies will be essential to advance this compound and its derivatives toward preclinical and clinical development.

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